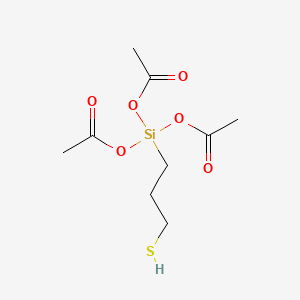

Triacetoxy(3-mercaptopropyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

45189-99-9 |

|---|---|

Molecular Formula |

C9H16O6SSi |

Molecular Weight |

280.37 g/mol |

IUPAC Name |

[diacetyloxy(3-sulfanylpropyl)silyl] acetate |

InChI |

InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3 |

InChI Key |

QOCXHIDKNIMUKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Reaction Mechanisms of Triacetoxy 3 Mercaptopropyl Silane

Hydrolysis and Condensation Reactions of Acetoxysilane Groups

The triacetoxy silyl (B83357) group, -Si(OOCCH₃)₃, is highly reactive towards water. This reactivity initiates a two-step process: hydrolysis followed by condensation. In the first step, the acetoxy groups react with water to form silanol (B1196071) groups (-Si-OH) and acetic acid as a byproduct. osisilicones.com These silanol groups are themselves reactive and subsequently undergo condensation with other silanols or remaining acetoxy groups to form stable siloxane (Si-O-Si) bonds, releasing water or acetic acid in the process. sinosil.comosti.gov This polycondensation reaction leads to the formation of a durable, cross-linked three-dimensional network. nih.govresearchgate.net

The kinetics of both hydrolysis and condensation of silanes are highly dependent on the pH of the system. paint.org The reaction rates for both processes are at a minimum in the neutral pH range and are accelerated by either acidic or basic conditions.

Hydrolysis: The rate of hydrolysis is slowest at a pH of approximately 7. paint.orgresearchgate.net Under acidic conditions (low pH), the reaction is catalyzed by the protonation of the acetoxy group, making the silicon atom more susceptible to nucleophilic attack by water. paint.orggelest.com In basic conditions (high pH), the reaction is accelerated by the attack of hydroxide (B78521) ions on the silicon atom. nih.gov Each unit change in pH away from neutral can result in a tenfold increase in the hydrolysis rate, assuming sufficient water is present. paint.org

Condensation: The rate of condensation of the resulting silanol groups is also pH-dependent, but its minimum rate occurs in the mildly acidic range, around pH 4. paint.org At pH values lower than 4, the condensation is catalyzed by protons. At pH values greater than 4, the reaction rate increases as the concentration of the deprotonated silanolate anion (SiO⁻) increases, which then reacts with neutral silanol groups. nih.gov High pH conditions (>5) can significantly accelerate the condensation process, which may lead to rapid polymerization and precipitation of silanes in solution. diva-portal.org

Table 1: General Effect of pH on Silane (B1218182) Reaction Kinetics

| Reaction | Condition | Relative Rate | Primary Mechanism |

|---|---|---|---|

| Hydrolysis | Acidic (pH < 7) | Fast | Protonation of acetoxy group followed by H₂O attack. paint.orggelest.com |

| Neutral (pH ≈ 7) | Slowest | Minimal catalysis. paint.org | |

| Basic (pH > 7) | Fast | Nucleophilic attack by OH⁻ on silicon atom. nih.gov | |

| Condensation | Acidic (pH < 4) | Fast | Protonation of silanol group. paint.org |

| Neutral (pH ≈ 4) | Slowest | Minimal catalysis. paint.org | |

| Basic (pH > 4) | Fast | Reaction between deprotonated silanolate (SiO⁻) and neutral silanol (SiOH). nih.gov |

Water is an essential reactant for the hydrolysis of acetoxysilanes to form reactive silanol intermediates. diva-portal.orgsemi.ac.cn The hydrolysis reaction cannot proceed in the complete absence of water. semi.ac.cn The amount of water present relative to the silane (the water/silane ratio) is a critical parameter that influences the extent of hydrolysis and subsequent condensation. researchgate.net A controlled amount of water is necessary to initiate the reaction cascade. google.com

The formation of a stable, cross-linked network from triacetoxy(3-mercaptopropyl)silane is achieved through polycondensation. After initial hydrolysis generates silanetriols—Si(OH)₃—these intermediates are highly unstable and readily self-condense. gelest.com

The condensation reaction can proceed through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.

Si-OH + HO-Si → Si-O-Si + H₂O diva-portal.org

Alcohol/Acid-producing condensation: A silanol group reacts with a non-hydrolyzed alkoxy or acetoxy group to form a siloxane bond and an alcohol or acid molecule. For acetoxysilanes, this would be:

Si-OH + (OOCCH₃)-Si → Si-O-Si + CH₃COOH (Acetic Acid) osisilicones.comsinosil.com

This process repeats, linking the silane molecules together both laterally and vertically. semi.ac.cn The trifunctional nature of the triacetoxysilane allows for the formation of a dense, three-dimensional polymeric network, which is responsible for the robust properties of coatings and adhesives derived from these compounds. nih.govresearchgate.net The final cross-linked structure consists of a stable inorganic backbone of Si-O-Si linkages. sinosil.com

Thiol-Ene Click Chemistry involving the Mercaptopropyl Moiety

The mercaptopropyl group [- (CH₂)₃SH] provides a second reactive handle on the molecule, enabling it to participate in thiol-ene "click" chemistry. This reaction involves the addition of a thiol (S-H) across a carbon-carbon double bond (an 'ene'). It is prized for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups. diva-portal.orgacs.org The most common variant for this purpose is the photochemically initiated radical addition.

The photochemical radical thiol-ene addition (PRTEA) is a step-growth radical chain reaction initiated by UV light, often in the presence of a photoinitiator. acs.orgresearchgate.net The generally accepted mechanism proceeds through several key steps, as illustrated in Scheme 1.

Scheme 1: General Mechanism of Photochemical Radical Thiol-Ene Addition

Initiation: A photoinitiator absorbs UV light and decomposes into free radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).

Propagation:

Step A (Addition): The thiyl radical adds to an alkene (the 'ene'), forming a carbon-centered radical intermediate.

Step B (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can then start a new cycle of the propagation phase. researchgate.netdiva-portal.org

Termination: The reaction ceases when two radicals combine.

This cycle of propagation and chain transfer continues until the reactants are consumed, resulting in a highly efficient conversion to the thioether product. mdpi.com

Several factors can influence the rate, yield, and selectivity of the thiol-ene reaction.

Structure of Reactants: The reaction rate is dependent on the chemical structure of both the thiol and the ene. diva-portal.org Thiyl radicals add more rapidly to electron-rich double bonds (like vinyl ethers or allyl groups) than to electron-deficient ones (like acrylates). diva-portal.org For thiols, steric hindrance around the S-H group can affect reactivity, with bulkier thiols sometimes reacting more slowly. nih.gov

Photoinitiator: The choice and concentration of the photoinitiator are crucial for efficient initiation. nih.govnih.gov The initiator must effectively absorb the wavelength of the light source to generate radicals.

Reaction Conditions: The reaction can be run under mild conditions, often neat (without solvent) and at room temperature, using low-power UV light sources. acs.orgbohrium.com The ratio of thiol to ene groups is also important; an ideal stoichiometric ratio ensures high conversion without leaving an excess of unreacted functional groups. acs.org

Selectivity: The radical addition of the thiol to the ene proceeds via an anti-Markovnikov mechanism. This means the sulfur atom adds to the less substituted carbon of the double bond. nih.gov This high regioselectivity is a key advantage of the radical-mediated pathway. The reaction is also known for its lack of significant side reactions, such as the homopolymerization of the alkene, which contributes to its "click" character. acs.org

Table 2: Key Factors Affecting Thiol-Ene Reaction Efficiency

| Factor | Influence on Reaction | Example/Note |

|---|---|---|

| Alkene ('Ene') Structure | Reaction is faster with electron-rich alkenes. | Vinyl ethers react faster than acrylates. diva-portal.org |

| Thiol Structure | Steric hindrance can slow the reaction. | Bulky thiols like tert-butyl mercaptan may require longer reaction times. nih.gov |

| Photoinitiator | Essential for initiating the radical chain reaction under UV light. | 2,2-dimethoxy-2-phenylacetophenone (DMPA) is a common choice. nih.gov |

| Light Source | UV light is required to activate the photoinitiator. | Low-power UV blacklights are often sufficient. acs.orgbohrium.com |

| Stoichiometry | The ratio of thiol to ene groups affects conversion and final product properties. | A 1:1 ratio is often targeted for maximum yield. acs.org |

| Selectivity | The reaction is highly selective, yielding the anti-Markovnikov addition product. | This is a characteristic feature of the radical mechanism. nih.gov |

Compound Reference Table

Integration with Surface Functionalization Strategies via Thiol-Ene Chemistry

Thiol-ene chemistry offers a robust and efficient pathway for the covalent attachment of this compound to surfaces containing carbon-carbon double bonds (enes). This "click" reaction is characterized by its high yield, rapid reaction rates, and insensitivity to many common solvents and functional groups. The process is typically initiated by a radical source, such as UV irradiation or a chemical initiator.

The fundamental mechanism involves the following steps:

Initiation: A radical initiator abstracts the hydrogen atom from the thiol group (-SH) of this compound, generating a thiyl radical (-S•).

Propagation: The thiyl radical adds across an ene group on the surface, forming a carbon-centered radical. This new radical then abstracts a hydrogen atom from another thiol group, regenerating the thiyl radical and creating a stable thioether linkage. This chain reaction continues, grafting the silane molecules onto the surface.

This method has been successfully employed to functionalize silicate (B1173343) glass surfaces. nih.gov In such applications, the silane end of the molecule first covalently bonds to the glass surface through a sol-gel reaction, exposing the thiol groups for subsequent thiol-ene polymerization. nih.gov This approach allows for the grafting of various polymers, such as poly(acrylic acid) and poly(acrylamide), onto the glass. nih.gov The result is a durable and stable functionalized surface with tailored properties.

Interactions with Metal and Metal Oxide Surfaces

The dual functionality of this compound enables strong interactions with both metal and metal oxide surfaces through distinct chemical mechanisms.

Formation of Si-O-Metal Bonds

On metal oxide surfaces, the triacetoxy groups of the silane undergo hydrolysis in the presence of water to form reactive silanetriol (-Si(OH)₃) groups. These silanol groups can then condense with hydroxyl groups present on the surface of the metal oxide, forming strong, covalent silicon-oxygen-metal (Si-O-Metal) bonds. laurentian.caresearchgate.net This process is fundamental to the use of organosilanes as adhesion promoters between inorganic substrates and organic coatings. laurentian.ca The formation of these robust interfacial bonds significantly enhances the durability and stability of coatings on various metals, including aluminum, copper, and magnesium alloys. laurentian.caresearchgate.netnih.govnih.gov

Thiolic Group Adsorption and Chemisorption Mechanisms on Specific Metal Surfaces

The thiol group of this compound exhibits a strong affinity for various metal surfaces, leading to adsorption and chemisorption. This interaction is particularly pronounced with noble metals like gold, but significant bonding also occurs with other metals.

| Metal | Interaction Mechanism with Thiol Group | Key Findings |

| Gold (Au) | Strong covalent gold-thiolate bond formation. mdpi.comresearchgate.netnikolabatina.com.mx | Forms well-ordered self-assembled monolayers (SAMs). researchgate.net The sulfur atom binds directly to the gold surface. nikolabatina.com.mx |

| Zinc (Zn) | Formation of Zn-S bonds. researchgate.netresearchgate.net | The thiol group has a high binding affinity for zinc ions. researchgate.net |

| Copper (Cu) | Formation of Cu-S bonds. researchgate.netresearchgate.net | The thiolate bond provides strong anchoring to the copper surface, hindering anodic oxidation. researchgate.net However, some studies show no evidence of bonding between the thiol group and copper. researchgate.netnih.gov |

| Titanium (Ti) | The silane terminal group is effective in grafting onto oxidized titanium surfaces. researchgate.net | |

| Magnesium (Mg) | The silane can interact with the surface through either Si-O-Metal bonds or hydrogen bonding via the thiol group. laurentian.ca | Strong interaction between the silane and magnesium hydroxides is observed. laurentian.ca |

| Aluminum (Al) | The silane film is covalently bonded to the aluminum surface through interfacial condensation. researchgate.netnih.gov | The silane terminal group is effective in grafting onto oxidized aluminum surfaces. researchgate.net |

The nature of the interaction can vary from strong covalent bonding, as seen with gold, to weaker dative or hydrogen bonding. laurentian.camdpi.com On copper, for instance, the formation of a protective silane film can be based on the spontaneous reaction to produce Cu-S and Zn-S bonds (in the case of brass) alongside Si-O-Si networks. researchgate.net

Other Relevant Chemical Transformations

Beyond surface interactions, the thiol group of this compound can undergo other chemical transformations, with oxidation being a significant reaction.

The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of various sulfur-containing species, including disulfides (-S-S-), sulfinates, and sulfonates. reading.ac.uk This oxidation can be initiated by exposure to oxygen, especially in the presence of catalytic metal ions like copper. researchgate.net In some applications, this oxidation may be an undesirable side reaction, while in others, it can be intentionally induced. For example, photo-oxidation of thiol groups can be used to create patterned surfaces for the selective immobilization of proteins. unileoben.ac.at The conversion of hydrophobic thioether bonds to more hydrophilic sulfoxides and sulfones through oxidation can also be utilized to induce degradation in certain polymer networks. reading.ac.uk

Advanced Spectroscopic and Characterization Techniques in Triacetoxy 3 Mercaptopropyl Silane Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a cornerstone in the study of Triacetoxy(3-mercaptopropyl)silane, offering a direct window into the functional groups present and the formation of new chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within the this compound molecule and monitoring its chemical transformations. The FTIR spectrum of the unhydrolyzed silane (B1218182) is characterized by several distinct absorption bands. A notable peak for the thiol group's S-H stretching vibration is typically observed in the region of 2550-2566 cm⁻¹. The presence of the propyl chain is confirmed by C-H stretching vibrations, which appear in the 2850–3000 cm⁻¹ range.

The acetoxy groups give rise to strong carbonyl (C=O) stretching bands. Additionally, characteristic peaks for Si-O-C and Si-C bonds are readily identifiable. Upon hydrolysis and condensation, the FTIR spectrum undergoes significant changes. The hydrolysis of the acetoxy groups leads to the formation of silanol (B1196071) (Si-OH) groups, evidenced by the appearance of a broad absorption band around 3500 cm⁻¹. As condensation proceeds, the formation of a siloxane network is marked by the emergence of strong, broad bands corresponding to Si-O-Si asymmetric stretching, typically found in the 1000-1100 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Assignment | Functional Group/Bond |

|---|---|---|

| ~3500 | O-H stretch | Silanol (Si-OH) |

| 2850-3000 | C-H stretch | Propyl chain |

| ~2557 | S-H stretch | Thiol |

| ~1737 | C=O stretch | Acetoxy (Ester) |

| 1000-1100 | Si-O-Si asymmetric stretch | Siloxane network |

| ~950 | Si-OH bend | Silanol |

Raman spectroscopy complements FTIR by providing detailed information on molecular vibrations, particularly for non-polar bonds, and the evolution of the siloxane network structure. In the analysis of silanes, Raman is particularly sensitive to the formation of Si-O-Si bonds. The spectrum of this compound and its derivatives will show bands corresponding to the various vibrational modes of the molecule.

During the hydrolysis and condensation process, in-situ Raman spectroscopy can be used to monitor the reaction kinetics. The formation of the siloxane network is evidenced by the appearance of characteristic peaks for Si-O-Si bonds, often observed around 490 cm⁻¹ and 800 cm⁻¹ for silica (B1680970) dimers. The study of related trimethoxysilanes has shown that Raman spectroscopy can effectively track the consumption of the silane precursor and the formation of intermediate and final condensed species, providing a kinetic profile of the sol-gel process. rsc.org The technique is also valuable for assessing the homogeneity and distribution of the silane within a matrix or on a surface.

| Wavenumber (cm⁻¹) | Assignment | Functional Group/Bond |

|---|---|---|

| ~2940 | C-H stretch | Propyl/Methyl groups |

| ~2570 | S-H stretch | Thiol |

| ~1730 | C=O stretch | Acetoxy |

| ~800 | Si-O-Si symmetric stretch | Silica dimers |

| ~630 | Si-C stretch | Silicon-Carbon bond |

| ~490 | Si-O-Si bend | Siloxane network |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment and Curing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the chemical structure and connectivity in this compound.

¹³C NMR spectroscopy is used to probe the carbon framework of the this compound molecule. Each chemically distinct carbon atom in the organic moieties gives rise to a unique signal, with its chemical shift being highly sensitive to its local electronic environment. The spectrum allows for the unambiguous identification of the carbons in the propyl chain and the acetoxy groups.

The carbonyl carbon of the acetoxy group is typically found significantly downfield, in the range of 169-171 ppm. The methyl carbon of the acetoxy group appears much further upfield. The three carbons of the propyl chain can also be distinguished based on their proximity to the silicon and sulfur atoms. Upon hydrolysis, the disappearance of the acetoxy carbon signals and the potential appearance of signals from acetic acid (a byproduct) can be monitored.

| Assignment | Approximate Chemical Shift (ppm) |

|---|---|

| -C=O (Acetoxy) | 169-171 |

| -O-C(=O)-CH₃ | 20-22 |

| Si-CH₂- | ~9 |

| -CH₂-CH₂-S | ~28 |

| -CH₂-S | ~27 |

²⁹Si NMR spectroscopy is uniquely suited for studying the silicon-centered chemistry of this compound. It provides direct information about the local environment of the silicon atom, particularly its degree of condensation. A common notation, Tⁿ, is used to describe the silicon environments, where 'T' signifies a trifunctional silicon atom (attached to one organic group) and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to it.

The unhydrolyzed monomer, this compound, corresponds to the T⁰ species. As hydrolysis and condensation proceed, T¹, T², and fully condensed T³ species are formed. Each of these species gives a distinct signal in the ²⁹Si NMR spectrum, allowing for the quantitative analysis of the extent of the curing process. The chemical shifts move upfield (to more negative ppm values) as the degree of condensation increases. This technique is therefore invaluable for studying the kinetics of sol-gel processes and understanding the final structure of the resulting polysiloxane network. mdpi.comresearchgate.net

| Species | Structure | Approximate Chemical Shift (ppm) |

|---|---|---|

| T⁰ | R-Si(OAc)₃ | -42 to -50 |

| T¹ | R-Si(OAc)₂(OSi) | -50 to -60 |

| T² | R-Si(OAc)(OSi)₂ | -58 to -68 |

| T³ | R-Si(OSi)₃ | -64 to -71 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical states of the elements present on the surface of a material. When this compound is used as a surface modification agent or in a coating, XPS is crucial for confirming its presence and understanding its interaction with the substrate.

High-resolution spectra of the Si 2p, C 1s, O 1s, and S 2p regions provide detailed chemical state information. The Si 2p peak, typically around 102-103 eV, confirms the presence of silicon in a silicate (B1173343) or siloxane environment. The S 2p peak can distinguish between a free thiol (S 2p₃/₂ at ~163.7 eV) and oxidized sulfur species like sulfonates (at higher binding energies). The C 1s spectrum can be deconvoluted to identify carbons from the propyl chain, and the acetoxy group (C-O and C=O). The O 1s spectrum can differentiate between oxygen in the siloxane network (Si-O-Si) and the acetoxy group (C=O).

| Element (Orbital) | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| Si 2p | -Si-O- | 102.0 - 103.5 |

| S 2p₃/₂ | Thiol (-SH) | ~163.7 |

| C 1s | C-C, C-H, C-Si | ~285.0 |

| C 1s | C-S, C-O | ~286.5 |

| C 1s | C=O (Acetoxy) | ~289.0 |

| O 1s | Si-O-Si | ~532.6 |

Angle-Resolved XPS (ARXPS) for Depth Profiling of Functionalized Layers

Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) is a non-destructive surface analysis technique that provides chemical composition and depth distribution of elements within the top 5-10 nanometers of a surface. By varying the angle at which photoelectrons are collected (the take-off angle), information from different depths can be preferentially sampled. A shallower take-off angle (relative to the surface plane) increases the surface sensitivity, allowing for the construction of a depth profile of the elemental composition and chemical states.

In the context of silane research, ARXPS is invaluable for determining the thickness and layered structure of self-assembled monolayers (SAMs) or thin films on various substrates. For instance, studies on the related compound (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) on gold surfaces have successfully utilized ARXPS to measure the thickness of the functionalized layers. By analyzing the attenuation of substrate signals and the intensity of signals from the elements within the silane layer (C, O, Si, S), a precise thickness can be calculated.

Research on MPTMS layers has demonstrated the capability of ARXPS to determine film thickness with sub-nanometer resolution. These studies provide a powerful model for the characterization of this compound layers, where understanding the orientation and thickness of the deposited film is critical to its function as a coupling agent.

Table 1: Illustrative ARXPS Thickness Measurement Data for MPTMS Layers on a Gold Substrate (Note: This data is representative of findings for the closely related MPTMS compound.)

| Layer Composition | Measured Thickness (nm) |

| MPTMS Monolayer | 0.5 (± 0.2) |

| MPTMS + APTES Grafted Layer | 1.0 (± 0.2) |

Thermal Analysis for Polymerization and Degradation Studies

Thermal analysis techniques are essential for evaluating the thermal stability, polymerization behavior, and degradation kinetics of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and commonly employed methods in the study of silane-modified polymers and coatings.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This technique is particularly useful for determining the thermal stability of polymers and composites containing this compound. The resulting data can reveal the temperatures at which degradation begins (onset temperature), the rate of mass loss, and the composition of the final residue. researchgate.netmdpi.com

The thermal degradation of silane-containing polymer composites typically occurs in multiple stages. mdpi.com The initial, low-temperature weight loss (around 100 °C) is often attributed to the evaporation of moisture or residual solvents. mdpi.com Subsequent, higher-temperature degradation stages correspond to the decomposition of the polymer matrix and the silane coupling agent itself. mdpi.comebrary.net The presence of the silane can enhance the thermal stability of the composite, shifting the decomposition temperatures to higher values. ebrary.net

Table 2: Representative TGA Data for a Polymer Composite Modified with a Mercaptosilane

| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| Stage 1 | 50 - 150 | ~2% | Evaporation of moisture and volatiles |

| Stage 2 | 250 - 400 | ~45% | Decomposition of polymer backbone |

| Stage 3 | 400 - 550 | ~35% | Decomposition of silane network and char formation |

| Final Residue | > 550 | ~18% | Inorganic residue (e.g., silica) and char |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.de It is used to detect and quantify thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc). hu-berlin.de In the study of this compound, DSC is instrumental in characterizing the curing (polymerization) process of resins and composites where the silane is used as a crosslinking or coupling agent.

The glass transition temperature (Tg) is a key parameter, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The incorporation of silanes can affect the Tg of a polymer matrix, providing insights into the extent of crosslinking and the interaction between the silane and the polymer. An increase in Tg often indicates a higher degree of crosslinking. DSC can also be used to monitor exothermic curing reactions, where the heat evolved during polymerization is measured to determine the degree of cure. eag.com

Table 3: Illustrative DSC Results for an Epoxy Resin Cured with and without a Silane Additive

| Sample | Glass Transition Temperature (Tg) | Curing Onset Temperature |

| Neat Epoxy Resin | 125 °C | 155 °C |

| Epoxy + Mercaptosilane | 140 °C | 150 °C |

Microscopic Techniques for Morphology and Layer Characterization

Microscopic techniques provide direct visualization of the surface morphology, coverage, and microstructure of silane-functionalized layers. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques that offer high-resolution imaging of surface features from the micron to the nanometer scale.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It provides information about surface topography and composition with high resolution and great depth of field. In the analysis of this compound coatings, SEM is crucial for assessing the uniformity and completeness of the silane layer.

Studies on MPTMS have shown that deposition conditions, such as the pH of the silane solution, significantly impact the film's microstructure. laurentian.ca For example, deposition from an acidic solution (pH 4) can result in a uniform, complete coverage of the substrate. In contrast, deposition at neutral or alkaline pH can lead to incomplete coverage or the formation of large, non-uniform agglomerates due to premature condensation of the silane in solution. laurentian.ca SEM imaging can clearly reveal these differences, identifying defects such as pinholes, cracks, or islands of aggregated silane, which are critical for the performance of the coating. laurentian.canih.gov

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can produce 3D images of a surface with nanoscale precision. nanosurf.com It works by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. nanosurf.com AFM is particularly well-suited for characterizing the surface topography of silane films, quantifying surface roughness, and identifying nanoscale features that are not resolvable by SEM. nanosurf.comoamjms.eu

AFM analysis can provide quantitative data on roughness parameters, such as the average roughness (Ra) and the root-mean-square roughness (Rq). Comparing the surface roughness of a substrate before and after the application of a this compound layer can confirm the formation of a smooth, uniform film. For instance, the deposition of a mercaptosilane layer onto a substrate like Polymethyl methacrylate (B99206) (PMMA) can lead to a measurable change in surface roughness, indicating the presence and nature of the coating. researchgate.net AFM can also visualize the nanoscale "island" structures that can form during the silanization process, providing insights into the film growth mechanism. lehigh.edu

Table 4: Representative AFM Surface Roughness Data for a Substrate Before and After Mercaptosilane Coating

| Sample | Average Roughness (Ra) (nm) | Root-Mean-Square Roughness (Rq) (nm) |

| Uncoated PMMA Substrate | 1.2 | 1.5 |

| PMMA Coated with Mercaptosilane | 0.8 | 1.0 |

Based on the available research, detailed experimental data specifically for this compound regarding contact angle measurements and nitrogen adsorption/desorption isotherms is not readily found. The scientific literature extensively covers a closely related compound, (3-Mercaptopropyl)trimethoxysilane (MPTMS), for these characterization techniques.

Therefore, it is not possible to provide an article with specific research findings and data tables for this compound as requested. The available information does not fall within the explicit scope of the specified compound.

Surface Functionalization and Self Assembly of Triacetoxy 3 Mercaptopropyl Silane

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Diverse Substrates

Self-assembled monolayers are highly organized molecular layers that spontaneously form on solid surfaces. The formation of SAMs using triacetoxy(3-mercaptopropyl)silane involves the chemisorption of the silane (B1218182) onto a substrate, leading to a well-defined and functionalized surface. The quality and characteristics of these monolayers are influenced by the substrate material, the reaction conditions, and the inherent properties of the silane molecule.

The formation of this compound SAMs on silicon oxide (SiO₂) surfaces is a well-studied process that proceeds through hydrolysis and condensation reactions. u-tokyo.ac.jpustb.edu.cn The presence of hydroxyl groups (-OH) on the silicon oxide surface is critical for the covalent attachment of the silane molecules. ustb.edu.cn

The mechanism involves the following key steps:

Hydrolysis: In the presence of trace amounts of water, the acetoxy groups (-OCOCH₃) of the silane hydrolyze to form silanol (B1196071) groups (-Si-OH). u-tokyo.ac.jpdiva-portal.org

Condensation: The newly formed silanol groups then react with the hydroxyl groups on the silicon oxide surface, forming stable covalent siloxane bonds (Si-O-Si). u-tokyo.ac.jpmpg.de

Lateral Polymerization: Adjacent silanol groups on neighboring silane molecules can also undergo condensation, creating a cross-linked network that enhances the stability of the monolayer. mpg.de

The formation of these SAMs is not always a continuous, flat monolayer. Studies have shown that they can consist of dispersed domains, with the shape and order of these domains being highly dependent on the silane concentration. u-tokyo.ac.jp At optimal concentrations, well-ordered monolayers with uniformly distributed thiol headgroups are formed. u-tokyo.ac.jp However, at higher concentrations, disordered polymer-like structures can result due to increased self-polymerization in the solution. u-tokyo.ac.jp The weaker interaction of the thiol group with the surface silanols, compared to other functional groups like amines, can lead to better orientation of the MPTMS molecules on SiO₂. u-tokyo.ac.jp

The terminal thiol group of this compound exhibits a strong affinity for gold and other noble metals, making it an effective molecule for forming SAMs on these surfaces. researchgate.netdiva-portal.orgrsc.org The primary driving force for the self-assembly process is the strong interaction between the sulfur atom of the thiol group and the metal surface, which leads to the formation of a metal-thiolate bond. researchgate.netdiva-portal.org This interaction is estimated to be around 160-190 kJ/mol for alkanethiols on gold. diva-portal.org

On gold surfaces, the adsorption of (3-mercaptopropyl)trimethoxysilane (B106455) (a related methoxy-variant of the subject silane) has been shown to occur via an Au-S bond. researchgate.net The process can be influenced by the pre-treatment of the gold surface, such as with iodine, which can result in a lower-density monolayer. researchgate.net The self-assembly process on gold is often studied using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to characterize the chemical state and morphology of the resulting monolayer. researchgate.net While gold is a preferred substrate due to its chemical inertness, other noble metals like silver and copper can also be used, though their tendency to form surface oxides can complicate SAM formation. diva-portal.orgoaepublish.com

In addition to the thiol-metal interaction, the silane part of the molecule can undergo hydrolysis and condensation, leading to a cross-linked polysiloxane network. oaepublish.com This crosslinking enhances the thermal and chemical stability of the SAM on the gold surface. oaepublish.com The process typically involves depositing the silane under anhydrous conditions to prevent premature self-polymerization, followed by hydrolysis in the presence of water to form silanol groups, and finally, intermolecular condensation to create the stable Si-O-Si network. oaepublish.com

The versatility of this compound extends to its ability to form protective and functional layers on various semiconductor and metal alloy surfaces.

Zinc: On zinc surfaces, the thiol group of (3-mercaptopropyl)trimethoxysilane can graft onto the surface, forming strong Zn-S bonds. researchgate.net This has been investigated for corrosion protection. researchgate.net Studies have shown a competition between the two reactive ends of the molecule, with both the thiol and the silane groups capable of interacting with the oxidized zinc surface. researchgate.net The choice of solvent can also influence the ordering of the monolayer. researchgate.net

Magnesium: For magnesium alloys, such as AZ91, the deposition of (3-mercaptopropyl)trimethoxysilane has been studied as a corrosion-resistant coating. laurentian.canih.gov The formation of the film is influenced by the pH of the coating bath, with a pH of 4 being found to produce the most uniform films. laurentian.ca At this pH, there is a balance between the hydrolysis of the silane and its condensation onto the metal surface. laurentian.ca At higher pH values, excessive self-condensation in the solution can lead to non-uniform deposition. laurentian.ca

Titanium: On titanium and its oxides, the silane group of molecules like this compound can form stable Ti-O-Si bonds through hydrolysis and condensation reactions. beilstein-journals.orgnih.gov This is evidenced by changes in FTIR spectra, such as the shifting of the Ti-OH bending vibration. beilstein-journals.org The terminal thiol groups on the SAM can then be used to induce the growth of other materials, such as CdSe quantum dots, by increasing the nucleation and growth rate. beilstein-journals.org Phosphonic acids have also been used to form SAMs on titanium, with the end group playing a crucial role in subsequent surface crystallization. nih.gov

Parameters Influencing Self-Assembly and Film Quality

The quality, uniformity, and functionality of self-assembled monolayers derived from this compound are critically dependent on several experimental parameters. Careful control of these factors is essential to achieve well-ordered and defect-free films.

The concentration of the silane in the deposition solution is a key parameter that directly impacts the structure and morphology of the resulting SAM. u-tokyo.ac.jp Studies on (3-mercaptopropyl)trimethoxysilane have shown that at an optimal concentration (e.g., 5×10⁻³ M in benzene), well-ordered monolayers composed of flat domains with uniformly distributed thiol groups can be achieved on SiO₂ surfaces. u-tokyo.ac.jp However, increasing the concentration (e.g., to 4×10⁻² M) leads to the formation of steep, disordered polymer domains due to the competition between surface dehydration reactions and self-polymerization in the solution. u-tokyo.ac.jp The presence of trace amounts of water in the solvent also plays a crucial role in this process. u-tokyo.ac.jp

The choice of solvent is another critical factor. The solvent can influence the solubility of the silane, the rate of hydrolysis, and the interaction between the silane and the substrate. For instance, in the case of SAMs on zinc, ethanolic solutions have been used, though it was noted that this may not be the optimal choice due to potential solvent-substrate interferences that can decrease the ordering of the monolayer over time. researchgate.net Research on other silanes has indicated that solvents with larger dielectric constants can favor monolayer formation. researchgate.net For thiol-based SAMs on gold, 200-proof ethanol (B145695) is a commonly used solvent. sigmaaldrich.com

Table 1: Effect of MPTMS Concentration on SAM Formation on SiO₂

| Concentration | Domain Morphology | Monolayer Quality |

|---|---|---|

| 5×10⁻³ M | Flat domains | Well-ordered monolayer with uniform thiol distribution u-tokyo.ac.jp |

| 4×10⁻² M | Steep domains | Disordered polymer with random thiol distribution u-tokyo.ac.jp |

The pH of the silane solution significantly influences the rates of hydrolysis and condensation, which are the fundamental reactions for the formation of silane-based SAMs. diva-portal.orglaurentian.ca An optimal pH is required to balance these two competing reactions to achieve a uniform and well-adhered film.

For the deposition of (3-mercaptopropyl)trimethoxysilane on magnesium alloy AZ91, a pH of 4 was found to be optimal for producing the most uniform films. laurentian.ca At this acidic pH, the rate of hydrolysis is sufficient to provide reactive silanol groups for condensation with the surface hydroxyls, while the rate of intermolecular self-condensation in the solution is controlled. laurentian.ca

Low pH (e.g., < 4): While a low pH can accelerate the hydrolysis of the silane, it can slow down the condensation process. diva-portal.org

Neutral pH (e.g., 7): At a neutral pH, incomplete hydrolysis of the organosilane can occur, leading to very little deposition and a non-uniform surface film. laurentian.ca

High pH (e.g., > 5 or 10): A high pH can accelerate the condensation reaction to the point where rapid self-polymerization and oligomer formation occur in the solution before the silane molecules can adsorb onto the surface. diva-portal.orglaurentian.ca This leads to the deposition of non-uniform oligomers and a poor-quality film. laurentian.ca

Table 2: Influence of pH on (3-mercaptopropyl)trimethoxysilane Film Deposition on Magnesium Alloy AZ91

| pH | Film Characteristics | Reason |

|---|---|---|

| 4 | Uniform deposition, complete coverage laurentian.ca | Optimal balance of hydrolysis and surface condensation laurentian.ca |

| 7 | Very little deposition, pitting observed laurentian.ca | Incomplete hydrolysis of the organosilane laurentian.ca |

| 10 | Non-uniform deposition of condensed oligomers laurentian.ca | Excessive self-condensation in solution laurentian.ca |

Curing Conditions and Their Effect on Film Reticulation and Properties

The transition from a solution of individual this compound molecules to a durable, cross-linked film on a substrate is governed by the curing process. Curing involves the hydrolysis of the acetoxy groups to silanols (Si-OH) and their subsequent condensation to form a reticulated siloxane (Si-O-Si) network. researchgate.net The conditions under which curing occurs—primarily temperature, humidity, and pH—have a profound impact on the structure and final properties of the film.

Temperature is a critical parameter that dictates the rate of both hydrolysis and condensation reactions. diva-portal.org While silanization can proceed at room temperature, the process is often slow. diva-portal.org Increasing the temperature generally accelerates the reaction rates, promoting more complete condensation and stronger covalent bonding between the silane and the substrate, as well as enhanced cross-linking within the film. diva-portal.orgresearchgate.net An ideal temperature range is often cited as 60-120°C to ensure a complete and robust film. diva-portal.org However, excessive temperatures (above 120°C) can be detrimental, leading to the degradation of the organic functional groups (the mercapto group in this case) and potentially causing cracks or non-uniformities in the coating. diva-portal.orgresearchgate.net

Humidity , or the presence of water, is essential for initiating the hydrolysis of the silane's acetoxy groups. diva-portal.org Without water, the formation of reactive silanol groups cannot occur. However, the amount of water must be carefully controlled. Insufficient water leads to an incomplete hydrolysis reaction, while excessive humidity can cause premature and uncontrolled polymerization of the silane in the solution before it can properly assemble on the substrate surface. diva-portal.orgresearchgate.net This can result in the formation of aggregates and a non-uniform, weaker film. researchgate.net Studies on similar silanes have shown that increasing environmental humidity can negatively impact the amount of silane that adheres to the substrate. researchgate.net

pH of the silanization solution also plays a crucial role. For organosilanes, an optimal pH, typically in the acidic range of 4-5, is preferred to balance the rates of hydrolysis and condensation. diva-portal.org A low pH (<4) can accelerate hydrolysis but slows down the condensation step. Conversely, a higher pH (>5) slows hydrolysis while speeding up condensation, which can lead to rapid polymerization and precipitation of the silane in the solution, compromising the quality of the film. diva-portal.org

The interplay of these factors determines the final film characteristics, such as adhesion, corrosion resistance, and surface energy.

| Curing Parameter | Effect on Reticulation (Cross-linking) | Impact on Film Properties |

|---|---|---|

| Temperature | Accelerates hydrolysis and condensation rates, leading to a more complete Si-O-Si network. diva-portal.org | Moderate heat (60-120°C) improves film density and adhesion. diva-portal.org Excessive heat (>120°C) can cause thermal degradation of functional groups and film cracking. diva-portal.orgresearchgate.net |

| Humidity (Water) | Essential for hydrolysis to form reactive silanol groups. Excess water causes premature polymerization in solution. diva-portal.org | Controlled humidity ensures uniform hydrolysis for monolayer formation. High humidity negatively affects adhesion and film uniformity. researchgate.net |

| pH | Balances the rates of hydrolysis and condensation. Optimal pH (around 4-5) promotes controlled film formation. diva-portal.org | Low pH (<4) favors hydrolysis, while high pH (>5) favors condensation, which can lead to precipitation and poor film quality. diva-portal.org |

Controlled Grafting and Surface Coverage Optimization

Achieving a specific, controlled density of mercapto groups on a surface is often critical for subsequent applications. Uncontrolled polymerization can lead to thick, irregular multilayers, whereas many advanced applications require a well-defined self-assembled monolayer (SAM). diva-portal.orgresearchgate.net Several strategies have been developed to optimize surface coverage and control the grafting density of mercaptosilanes.

One effective method involves creating mixed monolayers . In this approach, this compound is co-deposited with a non-reactive or inert silane, such as n-propyltrimethoxysilane. By varying the molar ratio of the active mercaptosilane to the inert silane in the deposition solution, the density of thiol functional groups on the final surface can be precisely tuned. researchgate.net This allows for systematic variation of interfacial properties, such as the number of available sites for subsequent polymer grafting. researchgate.net

Another advanced strategy for achieving highly controlled surface coverage involves modifying the silane chemistry itself. Research comparing the widely used (3-mercaptopropyl)trimethoxysilane (MPTMS) with 3-mercaptopropylsilatrane (MPS) has shown significant advantages for the latter. researchgate.net Silatranes possess a cage-like structure that makes them more stable against rapid hydrolysis and self-condensation in solution. researchgate.net This controlled reactivity prevents the formation of the irregular, oligomeric networks that are common with conventional alkoxysilanes. The result is a more homogeneous, thinner monolayer film with a well-defined structure. researchgate.net Studies have shown that the reaction kinetics with MPS are significantly faster for reaching high surface coverage compared to MPTMS, while yielding a more uniform layer. researchgate.net This approach offers a superior method for optimizing surface coverage for applications demanding high precision.

| Method for Control | Description | Key Outcome for Surface Coverage |

|---|---|---|

| Mixed Silane Monolayers | Co-deposition of an active silane (e.g., this compound) with an inert silane (e.g., n-propyltrimethoxysilane). researchgate.net | Allows for the tuning of the surface density of functional thiol groups by adjusting the molar ratio of the silanes in the solution. researchgate.net |

| Silatrane (B128906) Chemistry | Use of a silatrane derivative like 3-mercaptopropylsilatrane (MPS), which has a caged structure that controls hydrolysis and condensation rates. researchgate.net | Prevents uncontrolled oligomerization, leading to a more homogeneous and well-ordered monolayer with faster initial reaction kinetics compared to traditional alkoxysilanes. researchgate.net |

Multilayer Formation and Interfacial Engineering

While controlled monolayers are crucial for some applications, the ability to build structured multilayers is essential for others, such as creating complex sensors, biocompatible interfaces, or advanced barrier coatings. The functional thiol group of this compound is an excellent anchor point for interfacial engineering and the construction of multilayer assemblies.

After forming an initial self-assembled monolayer (SAM) of the silane on a substrate, the exposed thiol groups can be used to covalently bond subsequent layers. researchgate.net For example, polymers can be grafted onto the silanized surface. This is often accomplished via thiol-ene "click" chemistry, where the surface-bound thiol groups react efficiently with ene-functionalized polymers to form a dense polymer brush layer. researchgate.net This process transforms the properties of the original substrate, introducing the characteristics of the chosen polymer.

Another approach is the grafting of biomolecules or linker molecules. For instance, bifunctional linkers can be attached to the thiol groups, which then serve as platforms for immobilizing proteins or other biological entities. nih.gov This is a common strategy in the development of biosensors and biocompatible materials. nih.gov

Furthermore, while uncontrolled polymerization is often undesirable, exceeding the optimal silane concentration during the initial deposition can intentionally lead to the formation of a thicker, cross-linked multilayer film. diva-portal.org Although less ordered than a layer-by-layer approach, these thicker films can be advantageous for applications where barrier properties, such as corrosion resistance, are the primary goal. researchgate.net Through these methods, the interface can be precisely engineered from a simple silane layer into a complex, multifunctional architecture.

| Interfacial Engineering Strategy | Description | Resulting Interfacial Structure/Property |

|---|---|---|

| Self-Assembled Monolayer (SAM) Formation | Spontaneous organization of silane molecules on a substrate from a dilute solution to form a single, ordered layer. researchgate.netresearchgate.net | Creates a well-defined surface with a high density of exposed thiol functional groups, ready for further modification. researchgate.net |

| Grafting of Polymers | Covalent attachment of pre-formed polymer chains to the surface-bound thiol groups, often via thiol-ene chemistry. researchgate.netgoogle.com | Modifies the surface with a dense polymer layer, imparting new properties like hydrophilicity, lubricity, or specific chemical resistance. google.com |

| Immobilization of Biomolecules | Use of the thiol group to anchor proteins or other biological molecules, often through a bifunctional linker. nih.gov | Creates a bioactive surface for applications in biosensing, diagnostics, and biocompatible implants. nih.gov |

Applications of Triacetoxy 3 Mercaptopropyl Silane in Advanced Materials Science

Role as a Coupling Agent and Adhesion Promoter

The mechanism begins with the hydrolysis of the three acetoxy groups in the presence of moisture. This reaction produces silanol (B1196071) groups (Si-OH) and acetic acid as a byproduct. The silanol groups are highly reactive toward hydroxyl (-OH) groups present on the surfaces of inorganic materials. Through a condensation reaction, they form stable, covalent siloxane bonds (Si-O-Substrate) with the inorganic surface.

Simultaneously, the organofunctional mercapto group at the other end of the molecule's propyl chain is available to interact with the organic polymer matrix. This interaction can be a covalent bond, particularly with sulfur-reactive resins, or through physical entanglement and hydrogen bonding, creating a strong and durable interface.

Enhancing Adhesion between Organic Polymers/Resins and Inorganic Substrates (e.g., metals, glass, minerals)

The primary application of Triacetoxy(3-mercaptopropyl)silane is to promote adhesion where it would otherwise be weak. sigmaaldrich.com When applied to an inorganic surface like glass, metal, or mineral fillers, the silane (B1218182) hydrolyzes and bonds to the substrate, creating a new surface that is organo-compatible. This modified surface presents the mercapto groups outward, ready to bond with the polymer matrix during curing or application. This molecular-level bridging is crucial for applications demanding high-performance adhesion, especially under exposure to environmental stresses like humidity and temperature changes. The formation of strong chemical bonds at the interface ensures the longevity and reliability of the bond between materials such as glass fibers in a polymer matrix or a coating on a metal panel. sigmaaldrich.com

Interfacial Reinforcement in Composite Materials

In composite materials, the interface between the reinforcing filler (e.g., silica (B1680970), glass fibers) and the polymer matrix is often the weakest point. This compound is used to treat the surface of these inorganic reinforcements, transforming the weak interface into a strong, continuous one. By forming covalent bonds on the filler side and integrating with the polymer matrix, the silane coupling agent allows for efficient stress transfer from the flexible polymer to the rigid reinforcement. mdpi.com This reinforcement enhances the mechanical properties of the composite, such as its flexural strength, tensile strength, and impact resistance. mdpi.com Studies on similar mercaptosilanes have demonstrated significant improvements in the mechanical performance of composites by improving the interfacial adhesion between fillers and the polymer matrix. mdpi.com

Application in Adhesives and Sealants for Enhanced Bonding Strength and Durability

When incorporated into adhesive and sealant formulations, this compound acts as a potent adhesion promoter. sigmaaldrich.comhengdasilane.com It can be used either as an additive mixed directly into the formulation or as a primer applied to the substrate before the adhesive. In both cases, the silane migrates to the interface to form its characteristic chemical bridge. This enhanced adhesion is particularly vital for bonding to challenging surfaces like metals and glass. The resulting bond exhibits improved resistance to moisture and chemicals, preventing delamination and failure over time. The cross-linked siloxane network at the interface provides a durable, hydrophobic barrier that protects the bond from degradation.

Table 1: Functional Mechanism of this compound as a Coupling Agent

| Component of Silane | Interacting Material/Substrate | Type of Interaction/Bond | Resulting Property Enhancement |

| Triacetoxysilyl Group (-Si(OOCCH₃)₃) | Inorganic Substrates (e.g., Glass, Metals, Silica) | Hydrolysis to silanol (Si-OH), followed by condensation to form covalent Si-O-Substrate bonds. | Strong, permanent adhesion to the inorganic surface. |

| Mercaptopropyl Group (- (CH₂)₃SH) | Organic Polymers (e.g., Epoxy, Urethanes, Elastomers) | Covalent bonding (e.g., with sulfur-reactive resins) or physical entanglement and hydrogen bonding. | Enhanced compatibility and bonding with the polymer matrix. |

| Entire Molecule | Interface between Organic and Inorganic Phases | Formation of a molecular bridge connecting the two phases. | Improved stress transfer, increased mechanical strength, and enhanced durability of the composite or bond. |

Development of Hybrid Coatings and Thin Films

This compound is utilized in the formulation of advanced hybrid coatings and thin films that offer enhanced protective properties. These coatings combine the benefits of both organic and inorganic components to create surfaces with superior performance characteristics.

Anti-corrosion Coatings for Metal Protection (e.g., steel, bronze, magnesium, aluminum)

When applied to a metal surface from a solution, this compound hydrolyzes and forms a thin, highly cross-linked polysiloxane film. This film acts as a robust physical barrier that isolates the metal from corrosive elements like water, oxygen, and chlorides. nih.govresearchgate.net The covalent Si-O-Metal bonds formed at the interface ensure the coating is strongly anchored to the substrate, preventing delamination and under-film corrosion. nih.gov The mercapto group can also play a role in corrosion inhibition by interacting with specific metal surfaces, such as copper and its alloys. While research on the triacetoxy variant is limited, studies on similar mercapto-functional silanes show a significant reduction in corrosion rates when applied to metals like bronze, aluminum, and steel. nih.govmdpi.com

Protective Coatings with Enhanced Chemical and Moisture Resistance

The siloxane network (Si-O-Si) created by the polymerization of this compound on a surface is inherently hydrophobic and chemically stable. This characteristic is leveraged to produce protective coatings that resist degradation from moisture and chemical exposure. The dense, covalently bonded film provides an effective barrier against the ingress of water and other chemicals, making it suitable for applications requiring high durability. The bifunctional nature of the silane also allows these protective coatings to have excellent adhesion to the substrate while presenting a surface that can be top-coated with various organic paints or finishes, further enhancing the protective system. researchgate.net

Table 2: Research Findings on Mercaptosilane Coatings for Metal Protection

| Metal Substrate | Silane Type Studied | Key Research Finding | Reference |

| Bronze | (3-mercaptopropyl)trimethoxysilane (B106455) | Addition of nanoparticles to the silane coating enhanced protective properties. Coatings were successfully cured at room temperature. | mdpi.com |

| Copper & Aluminum | (3-mercaptopropyl)trimethoxysilane | Electrochemical measurements indicated that the sol-gel coated metals have better corrosion protection than uncoated metals. | nih.gov |

| Titanium | (3-mercaptopropyl)trimethoxysilane | Silanization with mercaptosilane offers a viable alternative for bonding luting cement to silica-coated titanium, showing high shear bond strength. | nih.gov |

Coatings for Optical and Electronic Devices

This compound, and its closely related trimethoxy and triethoxy analogs, are pivotal in developing advanced coatings for a range of optical and electronic devices. These organosilanes act as coupling agents and surface modifiers, enhancing the performance and durability of devices like luminescent solar concentrators (LSCs), microelectronic circuits, and piezoelectric sensors.

Microelectronic Circuits: In microelectronics, silane coatings can provide protective and adhesive layers. While direct research on this compound in microelectronic circuits is specific, the principles of using mercaptosilanes for surface modification are applicable. They can enhance the adhesion of photoresists and encapsulants to silicon wafers and other substrates, a critical factor in the reliability of microelectronic components.

Piezoelectric Sensors: For piezoelectric sensors, particularly those operating in aqueous environments, electrical insulation is crucial. nih.gov (3-Mercaptopropyl)trimethoxysilane has been successfully used to create a thin, electrically insulating coating on piezoelectric microcantilever sensors (PEMS). nih.gov A coating as thin as 21 nm is sufficient to insulate the sensor for in-liquid applications. nih.gov Beyond insulation, the thiol group on the MPTMS coating serves as an anchor for immobilizing bioreceptors, enabling the development of highly sensitive biosensors. nih.gov This dual functionality makes MPTMS a valuable material in the fabrication of advanced piezoelectric devices. nih.gov

Coatings for Fabric Treatment

While the primary applications of this compound are in more high-tech fields, the fundamental chemistry of silane coupling agents lends itself to textile treatments. Specifically, mercapto-functional silanes can be used to impart desirable properties to fabrics, such as shrink-proofing.

In the context of wool, for example, shrink-proofing treatments aim to prevent the interlocking of wool scales during washing, which causes felting and shrinkage. Silane treatments can form a thin, durable film on the fiber surface, masking the scales and reducing their directional frictional effect. The mercapto group can react with the disulfide bonds in the wool keratin, while the silanol groups, formed upon hydrolysis of the acetoxy groups, can crosslink to form a stable polysiloxane network on the fiber surface. This creates a permanent, anti-shrink finish.

Synthesis of Organic-Inorganic Hybrid Materials and Nanocomposites

This compound and its analogs are instrumental in the synthesis of organic-inorganic hybrid materials and nanocomposites. Their bifunctional nature allows them to act as a molecular bridge between inorganic and organic phases, leading to materials with enhanced properties. hengdasilane.comchemimpex.com

Incorporation into Silica Aerogels for Enhanced Functionality

Silica aerogels are ultralight materials with exceptional thermal insulation properties, but they are often mechanically fragile. nih.gov Incorporating organic polymers can enhance their mechanical strength and flexibility. nih.govempa.ch (3-Mercaptopropyl)trimethoxysilane can be co-condensed with silica precursors like methyltrimethoxysilane (B3422404) during the sol-gel process. researchgate.net The mercapto group provides a reactive site for subsequent polymerization or cross-linking with an organic phase, leading to a hybrid aerogel with improved mechanical properties without significantly compromising its low density and high porosity. empa.chresearchgate.net For instance, research has shown the development of flexible inorganic-organic silica aerogels by co-condensing MTMS with organofunctional alkoxysilanes, including those with mercaptopropyl groups. researchgate.net

Furthermore, the hybridization of silica with biopolymers like silk fibroin has been explored to create mechanically reinforced aerogels. d-nb.info In such systems, a silane coupling agent is crucial for efficient chemical mixing between the silk fibroin and the silane phase. d-nb.info

Modification of Nanoparticles

The surface modification of nanoparticles is a key application of this compound to improve their dispersion and compatibility with polymer matrices. tyut.edu.cnnih.gov

Nanosilica: The surface of nanosilica is often modified with (3-mercaptopropyl)trimethoxysilane to prevent agglomeration and enhance its interaction with organic polymers. tyut.edu.cnresearchgate.net The trimethoxysilyl group of MPTMS reacts with the surface hydroxyl groups of the nanosilica, grafting the mercaptopropyl functional group onto the surface. tyut.edu.cnresearchgate.net This modification has been shown to be successful, with techniques like Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) confirming the grafting of the organic groups. tyut.edu.cnnih.gov The grafting ratio can be controlled by adjusting the reaction conditions. tyut.edu.cn

Titanium Dioxide (TiO2): TiO2 nanoparticles are used in various applications, including photocatalysis and UV-protective coatings. nih.govresearchgate.net Surface modification with silane coupling agents like (3-mercaptopropyl)trimethoxysilane can improve their dispersion and performance in polymer composites. nih.govutwente.nlbeilstein-journals.org The silane layer can also alter the surface properties, for instance, making the nanoparticles more hydrophobic. researchgate.net

Cerium Dioxide (CeO2) and Lanthanum Oxide (La2O3): In the context of protective coatings, nanoparticles of CeO2 and La2O3 have been added to (3-mercaptopropyl)trimethoxysilane-based coatings to enhance their protective properties on bronze. mdpi.com The nanoparticles are dispersed within the silane matrix, contributing to improved corrosion resistance. mdpi.com

Cadmium Sulfide (B99878) Nanocrystals: While specific studies on this compound with cadmium sulfide nanocrystals are less common, the principle of using thiol-containing ligands to stabilize and functionalize quantum dots is well-established. The thiol group of the silane can bind to the surface of the cadmium sulfide nanocrystal, while the silane end can be used for further integration into other materials.

Multi-walled Carbon Nanotubes (MWCNTs): To improve the compatibility of MWCNTs with polymer matrices, their surfaces are often functionalized. nih.govtaylorfrancis.commdpi.comresearchgate.net Silanization with agents like (3-mercaptopropyl)trimethoxysilane can be used to graft functional groups onto the surface of MWCNTs. researchgate.netresearchgate.net This modification enhances their dispersion and interfacial adhesion within the polymer, leading to nanocomposites with improved mechanical and functional properties. mdpi.commdpi.com

Integration with Polymer Matrices

The integration of this compound-modified nanoparticles or the direct use of the silane as a coupling agent is crucial for creating high-performance polymer composites.

Poly(methyl methacrylate) (PMMA): In luminescent solar concentrators, PMMA is a common host matrix. mdpi.com The compatibility of luminescent species, such as lanthanide-doped ionosilicas, with the PMMA matrix can be improved through surface functionalization, a role where mercaptosilanes can be employed. mdpi.com

Nafion: Nafion is a widely used proton-exchange membrane in fuel cells. The incorporation of functionalized silica nanoparticles into Nafion membranes can enhance their properties. (3-Mercaptopropyl)trimethoxysilane can be used to functionalize these nanoparticles, with the thiol groups potentially being oxidized to sulfonic acid groups to improve proton conductivity.

Segmented Polyurethane: In segmented polyurethane composites, silane coupling agents are used to improve the adhesion between the polymer matrix and inorganic fillers. The mercapto group of the silane can react with the polyurethane matrix, while the silane part bonds to the filler, resulting in a composite with enhanced mechanical properties.

Polymer Modification and Cross-linking Applications

This compound and its analogs are versatile molecules for polymer modification and cross-linking. evonik.comgoogle.comspecialchem.com The dual reactivity of the mercapto and silane groups allows for a variety of chemical transformations. hengdasilane.com

The mercapto group can participate in several reactions, including thiol-ene "click" chemistry, which is a highly efficient and specific reaction for forming carbon-sulfur bonds. nih.gov This is particularly useful for grafting polymers onto surfaces or cross-linking polymer chains. nih.gov

The triacetoxysilane group undergoes hydrolysis in the presence of moisture to form reactive silanol groups. google.com These silanol groups can then condense with each other to form stable siloxane (Si-O-Si) cross-links or react with hydroxyl groups on the surface of inorganic materials. mdpi.comsigmaaldrich.com This moisture-curing mechanism is the basis for many silane-based adhesives, sealants, and coatings. evonik.com

In rubber technology, mercaptosilanes are used as coupling agents to improve the reinforcement of silica fillers in rubber compounds. hengdasilane.com The mercapto group reacts with the rubber polymer chains during vulcanization, while the silane group bonds to the silica filler, leading to improved mechanical properties and reduced rolling resistance in tires.

Cross-linking Agent in Polymer Systems

This compound serves as an effective cross-linking agent, particularly in silicone and other polymer systems that cure through a moisture-activated mechanism. The cross-linking process leverages the compound's two distinct functional ends.

The general mechanism involves the hydrolysis of the acetoxy groups in the presence of moisture. This reaction produces reactive silanol (Si-OH) groups and acetic acid as a byproduct. sinosil.com These silanol intermediates are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds. When molecules of this compound are attached to polymer backbones, this condensation reaction creates a durable, three-dimensional cross-linked network. sinosil.com

The mercapto (-SH) group provides the anchor to the organic polymer. It can react with polymer backbones, for instance, in sulfur-cured elastomers or via thiol-ene reactions with unsaturated polymers. chemicalbook.comhengdasilane.com This covalent bonding ensures that the silane becomes an integral part of the polymer structure.

The resulting Si-O-Si cross-links impart significant improvements to the polymer's properties, including enhanced thermal stability, chemical resistance, and mechanical strength. sinosil.com The acetoxy-cure system, in which this compound participates, is known for its relatively fast cure times compared to other systems like alkoxy or oxime-based cross-linkers. sinosil.com

| RTV Cure System | Characteristics |

| Acetoxy | Relatively fast cure time and short tack-free time. Good adhesion. The byproduct, acetic acid, can be corrosive to some metal substrates. sinosil.com |

| Alkoxy | Longer tack-free time and slower cure than acetoxy. The alcohol byproduct is non-corrosive and has a less objectionable odor. Adhesion is generally not as strong as acetoxy systems. sinosil.com |

| Oxime | Low corrosion behavior but typically has longer tack-free and cure times than acetoxy or alkoxy systems. sinosil.com |

Surface Modification of Polymers for Improved Properties

The ability of this compound to chemically bind to inorganic surfaces makes it an excellent agent for surface modification. sigmaaldrich.com It is used to alter the surface characteristics of materials like glass, silica, and metal oxides, thereby improving adhesion, compatibility, and other performance properties when interfaced with polymers. sigmaaldrich.comresearchgate.net

The modification process begins with the hydrolysis of the triacetoxy silyl (B83357) group, which forms reactive silanol groups. These silanols readily react with hydroxyl (-OH) groups present on the surface of inorganic substrates, forming strong, covalent Si-O-substrate bonds. nih.govdiva-portal.org This reaction grafts a durable silane layer onto the surface.

Once anchored, the molecule exposes its mercapto-propyl chain away from the surface. The terminal thiol (-SH) group fundamentally changes the surface's chemical nature, transforming it from a typically hydrophilic, inorganic surface to a more organophilic and reactive one. diva-portal.org This newly functionalized surface can facilitate stronger adhesion to a polymer matrix or serve as an initiation site for further polymerization. For example, the thiol groups can participate in thiol-ene "click" chemistry to graft polymer chains directly from the surface, creating a robust interface. nih.govresearchgate.net Research on the closely related (3-mercaptopropyl)trimethoxysilane (MPTMS) demonstrates that this surface functionalization significantly alters surface energy and wettability.

| Surface | Treatment | Water Contact Angle (°) | Surface Energy (mJ/m²) |

| Silicate (B1173343) Glass | Acid Cleaned | < 10 | 72.5 |

| Silicate Glass | MPTMS Modified | 75 | 42.1 |

Table based on findings for MPTMS, which is expected to have a similar effect on surface properties as this compound. nih.gov

Functionalization of Polymer Electrolyte Membranes (e.g., Nafion)

In the field of energy materials, this compound and its analogs are used to functionalize polymer electrolyte membranes (PEMs), such as DuPont's Nafion, for fuel cell applications. jkps.or.krmdpi.com The primary goals of modifying Nafion are to reduce the crossover of fuel (e.g., methanol) from the anode to the cathode and to enhance proton conductivity, especially under varying temperature and humidity conditions. jkps.or.krresearchgate.net

When a Nafion membrane is treated with this compound, the silane molecules permeate into the hydrophilic, ionic channels of the membrane's structure. jkps.or.kr Through a sol-gel process initiated by the presence of water, the acetoxy groups hydrolyze and condense to form an inorganic, silica-like (SiO₂) network within the Nafion matrix. jkps.or.kr This internal network acts as a physical barrier, effectively reducing the transport of methanol (B129727) across the membrane. jkps.or.kr

A key feature of this modification is the presence of the mercapto (-SH) group. In a subsequent step, these thiol groups are oxidized, typically using an agent like hydrogen peroxide, to form sulfonic acid (-SO₃H) groups. jkps.or.krresearchgate.net This conversion adds new proton-donating sites to the membrane structure, which can significantly increase the proton conductivity. jkps.or.krresearchgate.net Studies on Nafion modified with the analogous compound (3-mercaptopropyl)trimethoxysilane (MPTS) have shown a marked improvement in these critical properties.

| Membrane | Proton Conductivity (S/cm at 70°C) | Methanol Crossover Reduction (%) |

| Pristine Nafion | 0.008 | 0% |

| MPTS-Modified Nafion | 0.019 | up to 42% |

Table based on research findings for MPTMS-modified Nafion membranes, illustrating the functional improvements expected from this class of silanes. jkps.or.kr

Catalytic and Adsorption Applications of Triacetoxy 3 Mercaptopropyl Silane Derivatives

Immobilization of Catalysts and Catalytic Support Development

The thiol group in triacetoxy(3-mercaptopropyl)silane and its derivatives, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), provides a strong binding site for various transition metals, including palladium. This property is extensively exploited for the immobilization of catalysts, particularly for creating heterogeneous catalytic systems. These systems offer significant advantages over their homogeneous counterparts, such as ease of separation from the reaction mixture, catalyst recyclability, and improved stability.

Palladium nanoparticles (PdNPs) supported on various materials functionalized with mercaptopropyl silanes have demonstrated high catalytic activity in a range of organic reactions. For instance, PdNPs immobilized on nano-silica functionalized with a triazine dendritic polymer have been shown to be effective nanoreactors for C-S cross-coupling reactions and Suzuki-Miyaura cross-coupling reactions. rsc.orgresearchgate.net The dendritic polymer structure provides a high loading of palladium nanoparticles, leading to enhanced catalytic efficiency. rsc.orgresearchgate.net The mean particle size of these deposited Pd nanoparticles can be as small as 3.1 nm. researchgate.net

Similarly, mesoporous silica (B1680970) materials like SBA-15, when functionalized with (3-mercaptopropyl)trimethoxysilane, serve as excellent supports for palladium catalysts. researchgate.net The resulting heterogeneous catalyst has been successfully employed in Sonogashira cross-coupling reactions, with the ability to be recovered and reused multiple times with only a slight decrease in activity. researchgate.net The functionalization process involves the reaction of the silane (B1218182) with the surface silanol (B1196071) groups of the silica, creating a robust anchor for the palladium species. researchgate.net

Furthermore, the use of magnetic nanoparticles, such as cobalt-based nanoparticles, as a support for palladium catalysts functionalized with mercapto-containing ligands allows for easy magnetic separation and recycling of the catalyst. nih.gov This approach combines the high catalytic activity of palladium with the practical advantages of magnetic recovery. nih.gov

Table 1: Applications of this compound Derivatives in Catalysis

| Catalytic System | Support Material | Reaction Type | Key Findings |

| Palladium Nanoparticles | Nano-silica triazine dendritic polymer | C-S cross-coupling, Suzuki-Miyaura cross-coupling | High catalytic activity, reusable catalyst. rsc.orgresearchgate.net |

| Palladium Catalyst | SBA-15 mesoporous silica | Sonogashira cross-coupling | Efficient heterogeneous catalyst, slight decrease in activity after multiple uses. researchgate.net |

| Palladium Complex | Cobalt-based magnetic nanoparticles | Suzuki-Miyaura cross-coupling | Highly active and recyclable catalyst with easy magnetic separation. nih.gov |

Adsorbents for Environmental Remediation

The thiol functionality of this compound derivatives imparts a high affinity for heavy metal ions, making them excellent candidates for the development of adsorbents for environmental cleanup.

Heavy Metal Ion Removal from Aqueous Solutions

The modification of various substrates with mercaptopropyl silanes has been shown to significantly enhance their capacity for removing toxic heavy metal ions from water. A notable example is the use of (3-mercaptopropyl)trimethoxysilane (MPTMS) to functionalize kaolin, creating a composite material for the effective removal of lead (Pb(II)) ions from wastewater. sigmaaldrich.com

Research has demonstrated that silica aerogels surface-modified with MPTMS exhibit a remarkably high adsorption capacity for Pb(II) ions, reaching up to 240 mg/g. researchgate.netphyschemres.org The thiol groups on the surface of the aerogel act as active binding sites for the heavy metal ions. researchgate.netphyschemres.org The efficiency of Pb(II) removal is influenced by factors such as pH, with higher pH values generally leading to increased adsorption. physchemres.org

Similarly, mesoporous silica materials functionalized with MPTMS have been successfully used for the removal of Pb(II) from aqueous solutions. kashanu.ac.ir These adsorbents show good selectivity for Pb(II) ions and can be effectively used to treat real water samples, including tap water, well water, and lake water, with removal efficiencies exceeding 95%. kashanu.ac.ir The adsorption process is often rapid, with optimal contact times as short as 30 minutes. kashanu.ac.ir

Table 2: Performance of MPTMS-Functionalized Adsorbents for Pb(II) Removal

| Adsorbent Material | Maximum Adsorption Capacity (q_m) | Optimal pH | Key Findings |

| MPTMS-modified silica aerogel | 240 mg/g researchgate.netphyschemres.org | 6 physchemres.org | Excellent performance and high adsorption capacity. researchgate.netphyschemres.org |

| MPTMS-functionalized mesoporous silica | Not specified | 6 kashanu.ac.ir | High removal efficiency (>95%) in real water samples. kashanu.ac.ir |